

An In-depth Technical Guide to 2-Bromo-3'-hydroxyacetophenone

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Compound of Interest

Compound Name: 2-Bromo-3'-hydroxyacetophenone

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Introduction

2-Bromo-3'-hydroxyacetophenone, with the IUPAC name 2-bromo-1-(3-hydroxyphenyl)ethanone, is a significant chemical intermediate in the field of organic synthesis and medicinal chemistry.^{[1][2]} Its molecular structure, featuring a reactive bromoacetyl group and a phenolic hydroxyl group, makes it a versatile building block for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules.^{[3][4]} This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development for researchers and scientists in the field.

Chemical and Physical Properties

The fundamental properties of **2-Bromo-3'-hydroxyacetophenone** are summarized in the table below, providing a quick reference for researchers.

Property	Value	Reference
IUPAC Name	2-bromo-1-(3-hydroxyphenyl)ethanone	[1][2]
Synonyms	2-Bromo-1-(3-hydroxyphenyl)ethanone, 3-Hydroxyphenacyl bromide, m-Bromoacetylphenol	[5]
CAS Number	2491-37-4	[1][2][3][5]
Molecular Formula	C8H7BrO2	[1][3][5]
Molecular Weight	215.04 g/mol	[2][5]
Appearance	Fawn to brown powder/solid	[1][4]
Melting Point	70-74 °C	[3][4]
Boiling Point (Predicted)	327.8±22.0 °C	[4]
Density (Predicted)	1.622±0.06 g/cm3	[4]
Solubility	Soluble in Dichloromethane, Ethyl Acetate, Methanol. Sparingly soluble in water.	[4][6]
SMILES	<chem>OC1=CC=CC(=C1)C(=O)CBr</chem>	[1]
InChI Key	IEPSGFQQGKPTPM-UHFFFAOYSA-N	[1]

Synthesis and Experimental Protocols

The synthesis of **2-Bromo-3'-hydroxyacetophenone** is most commonly achieved through the demethylation of its methoxy-protected precursor, 2-bromo-1-(3-methoxyphenyl)-ethanone. The following protocol details a standard laboratory procedure.

Synthesis of 2-Bromo-3'-hydroxyacetophenone from 2-bromo-1-(3-methoxyphenyl)-ethanone

This protocol involves the cleavage of the methyl ether using boron tribromide, a powerful Lewis acid.

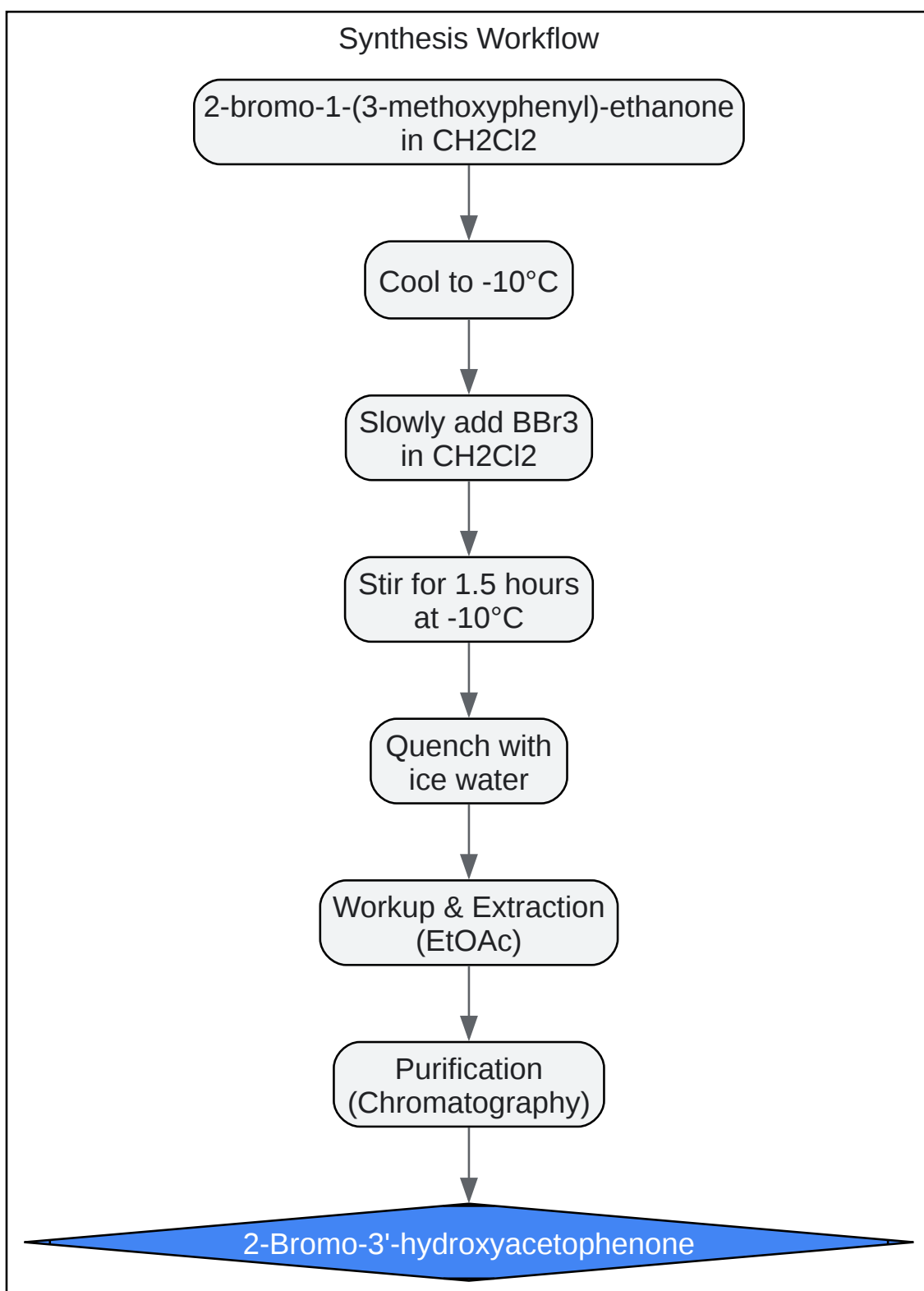
Materials:

- 2-bromo-1-(3-methoxyphenyl)-ethanone (15 mmol)
- Boron tribromide (1M solution in CH₂Cl₂, 16.5 mmol)
- Dichloromethane (CH₂Cl₂)
- Ethyl acetate (EtOAc)
- Hexane
- Sodium sulfate (Na₂SO₄)
- Ice water

Procedure:

- A solution of 2-bromo-1-(3-methoxyphenyl)-ethanone (3.44 g, 15 mmol) in methylene chloride (20 mL) is prepared and stirred in a flask.[7]
- The solution is cooled to -10 °C using an appropriate cooling bath.[7]
- Boron tribromide (16.5 mL of a 1M solution in CH₂Cl₂, 16.5 mmol) is added slowly to the stirred solution while maintaining the temperature at -10 °C.[7]
- The reaction mixture is stirred for an additional 1.5 hours at -10 °C.[7]
- The reaction is quenched by the careful addition of ice water.[7]
- The organic layer is separated. The aqueous layer is then extracted with ethyl acetate.[7]
- The organic extracts are combined and dried over anhydrous sodium sulfate.[7]
- The solvent is removed under reduced pressure to yield a greenish solid.[7]

- The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane (25% EtOAc in Hexane) as the eluent.[\[7\]](#)
- The final product is obtained as an off-white solid with a reported yield of 24% (770 mg).[\[7\]](#)



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Caption: A flowchart illustrating the key steps in the synthesis of **2-Bromo-3'-hydroxyacetophenone**.

Applications in Drug Discovery and Development

2-Bromo-3'-hydroxyacetophenone is a valuable precursor for the synthesis of various classes of compounds with demonstrated biological activity. Its utility stems from the ability of its two functional groups to participate in a range of chemical transformations.

Role as a Synthetic Intermediate:

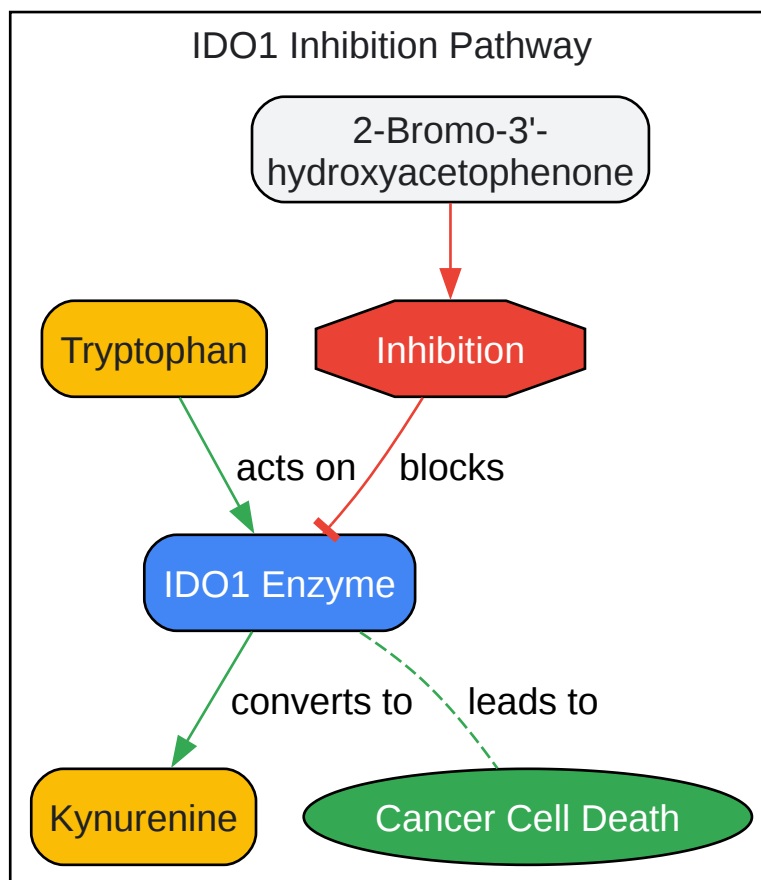
This compound is a key reactant in the synthesis of:

- Pyrrole-3-carboxylic acids: Important scaffolds in medicinal chemistry.[\[3\]](#)[\[4\]](#)
- N-aryl-N-thiazolyl compounds: Synthesized via the Hantzsch reaction, these compounds are explored for various therapeutic applications.[\[3\]](#)[\[4\]](#)
- Disubstituted oxadiazolylindole derivatives: These have shown anti-inflammatory, analgesic, and nitric oxide releasing activity.[\[3\]](#)[\[4\]](#)
- Anilino-aryl-thiazoles: Investigated as inhibitors of valosin-containing proteins, which are targets in cancer therapy.[\[3\]](#)[\[4\]](#)
- Tyrosine kinase erythropoietin inhibitors: Potential agents for treating diseases related to erythropoietin signaling.[\[3\]](#)[\[4\]](#)
- E. coli methionine aminopeptidase inhibitors: This enzyme is a target for the development of novel antibacterial agents.[\[3\]](#)[\[4\]](#)

Cytotoxic and Enzymatic Inhibition Activity:

2-Bromo-3'-hydroxyacetophenone has been identified as a cytotoxic agent that can inhibit the growth of cancer cells.[\[5\]](#) Its mechanism of action involves the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a crucial enzyme in the kynurenine pathway of tryptophan metabolism.[\[5\]](#) By competitively binding to IDO1, it prevents the conversion of tryptophan to kynurenine.[\[5\]](#) The depletion of tryptophan and the downstream effects of this inhibition can lead to cancer cell

death.[5] This makes it and its derivatives interesting candidates for cancer immunotherapy research.



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Caption: The inhibitory effect of **2-Bromo-3'-hydroxyacetophenone** on the IDO1 enzyme pathway.

Conclusion

2-Bromo-3'-hydroxyacetophenone is a chemical compound of significant interest to the scientific and drug development communities. Its well-defined chemical properties and versatile reactivity make it an essential building block in the synthesis of novel therapeutic agents. Furthermore, its intrinsic biological activity as an IDO1 inhibitor highlights its potential as a lead compound for the development of new cancer therapies. This guide has provided the core technical information required by researchers to effectively utilize this compound in their work.

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